2-{[1-(2-chlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole
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Overview
Description
2-{[1-(2-chlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiazole ring, a pyrrolidine ring, and a chlorobenzenesulfonyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-chlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole typically involves multiple steps, starting with the preparation of the pyrrolidine and thiazole rings. The chlorobenzenesulfonyl group is then introduced through a sulfonylation reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2-chlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: This reaction can modify the thiazole ring, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzene moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. Reaction conditions, including temperature, pressure, and solvent choice, play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides, while nucleophilic substitution at the chlorobenzene moiety can produce various substituted derivatives.
Scientific Research Applications
2-{[1-(2-chlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which 2-{[1-(2-chlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives and sulfonyl-containing molecules. Examples are:
Uniqueness
What sets 2-{[1-(2-chlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole apart is its combination of a thiazole ring with a pyrrolidine
Properties
IUPAC Name |
2-[1-(2-chlorophenyl)sulfonylpyrrolidin-3-yl]oxy-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3S2/c14-11-3-1-2-4-12(11)21(17,18)16-7-5-10(9-16)19-13-15-6-8-20-13/h1-4,6,8,10H,5,7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRWAAQBPWEDEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CS2)S(=O)(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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